![molecular formula C17H16ClFO B1360614 4'-Chloro-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone CAS No. 898753-69-0](/img/structure/B1360614.png)
4'-Chloro-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone
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Overview
Description
The compound “4’-Chloro-3-(2,5-dimethylphenyl)-3’-fluoropropiophenone” is a complex organic molecule. It likely contains a phenyl ring (a variant of a benzene ring) which is a common structure in many organic compounds . The “4’-Chloro” and “3’-Fluoro” parts suggest the presence of chlorine and fluorine atoms respectively, likely attached to the carbon atoms in the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The phenyl ring would likely form the core of the molecule, with the methyl, chloro, and fluoro groups attached at specific positions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chloro and fluoro groups, which are electron-withdrawing and could potentially make the phenyl ring more susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the chloro and fluoro groups, as well as the phenyl ring and methyl groups . These groups could affect properties such as boiling point, melting point, solubility, and reactivity .Scientific Research Applications
Synthesis of Derivatives
Compounds with a benzene nucleus, such as benzoyl chlorides, are often used as substrates in the synthesis of various benzamide derivatives. These derivatives can have a range of applications, including medicinal chemistry and material science .
Organic Synthesis
Similar compounds are used in organic synthesis, particularly in reactions like Suzuki–Miyaura cross-coupling, which is widely applied for carbon–carbon bond-forming reactions due to its mild and functional group tolerant conditions .
Catalysis
Some related compounds serve as catalysts or substrates in catalytic reactions, such as the protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .
Laboratory Chemicals
Chemical compounds with similar structures are often utilized as laboratory chemicals for various research purposes, including the synthesis of other substances .
Safety and Hazards
properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-3-4-12(2)13(9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTGITARNORBTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=C(C=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644744 |
Source
|
Record name | 1-(4-Chloro-3-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-3-(2,5-dimethylphenyl)-3'-fluoropropiophenone | |
CAS RN |
898753-69-0 |
Source
|
Record name | 1-Propanone, 1-(4-chloro-3-fluorophenyl)-3-(2,5-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898753-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chloro-3-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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